molecular formula C7H6BrFMg B1586998 4-Fluoro-2-methylphenylmagnesium bromide CAS No. 30897-90-6

4-Fluoro-2-methylphenylmagnesium bromide

Cat. No. B1586998
CAS RN: 30897-90-6
M. Wt: 213.33 g/mol
InChI Key: OCGINFOPBMDLBD-UHFFFAOYSA-M
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Description

4-Fluoro-2-methylphenylmagnesium bromide is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is commonly administered through inhalation, allowing for a local effect without significant systemic absorption .

Synthesis Analysis

The synthesis of 4-Fluoro-2-methylphenylmagnesium bromide involves reacting 2-Bromo-5-fluorotoluene with magnesium and magnesium bromide in tetrahydrofuran (THF) under reflux conditions in an inert atmosphere. This Grignard reaction yields the desired compound .

Molecular Structure Analysis

The molecular formula of 4-Fluoro-2-methylphenylmagnesium bromide is C7H6BrFMg, with a molecular weight of 213.33 g/mol. Its chemical structure consists of a phenyl ring with a fluorine substituent and a magnesium-bromine bond .

Chemical Reactions Analysis

4-Fluoro-2-methylphenylmagnesium bromide acts by competitively binding to nicotinic cholinergic receptors, disrupting the normal response to acetylcholine at the neuromuscular junction. It is commonly used in anesthesia to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgery or mechanical ventilation .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Fluorinated Compounds : In a study, 2-(perfluoroalkyl)aniline reacted with 2-tolylmagnesium bromide, yielding acridine with a fluorine-retained product, indicating the potential use of similar fluorinated Grignard reagents in synthesizing complex fluorinated structures (Zhang, Sączewski, & Strekowski, 2013).
  • Colorimetric and Fluorescent Chemodosimeter : A study described the synthesis of a novel fluoride sensor using an arylmagnesium bromide, highlighting the role of such compounds in developing sensitive detection systems for specific ions (Zou et al., 2014).
  • Cross-Coupling Reactions : Research showed the successful use of phenylmagnesium halides in nickel-catalyzed cross-coupling reactions, suggesting potential applications for similar Grignard reagents in synthesizing various fluorinated compounds (Mongin et al., 2002).

Chemical Synthesis and Characterization

  • Enantioselective Synthesis : A study exploring asymmetric conjugate addition reactions used 4-fluorophenylmagnesium bromide to prepare key intermediates for pharmaceutical compounds, demonstrating the reagent's role in stereocontrolled synthesis (Murthy, Rey, & Tjepkema, 2003).
  • NMR Spectroscopy and Computational Modeling : An educational experiment using 4-fluorophenylmagnesium bromide provided insights into chemoselectivity and reactivity in Grignard reactions, useful for understanding reaction mechanisms (Hein et al., 2015).

Applications in Material Science

  • Synthesis of Liquid Crystal Compounds : Research on quaterphenyl liquid crystals incorporated fluoro substituted phenylmagnesium reagents, indicating their use in advanced material synthesis (Sasnouski et al., 2014).

Miscellaneous Applications

  • Electrophilic Fluorination : A study on the preparation of aromatic fluorides using heteroarylmagnesium reagents demonstrated a broad application in synthesizing fluorinated compounds (Yamada & Knochel, 2010).
  • Fumigation Alternatives : Research on alternatives to methyl bromide for pest control in stored products mentioned the use of magnesium halides, although not specifically 4-fluoro-2methylphenylmagnesium bromide, indicating a potential exploration area in pest management (Fields & White, 2002).

Future Directions

4-Fluoro-2-methylphenylmagnesium bromide offers diverse applications due to its unique properties. Researchers can explore its use as a versatile reagent for synthesizing complex organic molecules.

properties

IUPAC Name

magnesium;1-fluoro-3-methylbenzene-4-ide;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F.BrH.Mg/c1-6-3-2-4-7(8)5-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGINFOPBMDLBD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[C-]C=CC(=C1)F.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-methylphenylmagnesium bromide

CAS RN

30897-90-6
Record name Magnesium, bromo(4-fluoro-2-methylphenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.079
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
RT Owen, N Serradell, J Bolos, R Castaner - Drugs of the Future, 2008 - access.portico.org
… In a different strategy, condensation of 4fluoro-2-methylphenylmagnesium bromide (XII) with 4methoxypyridine (XIII) in the presence of benzyl chloroformate followed by acidic …
Number of citations: 2 access.portico.org
S Hayashi, K Ohashi, E Nakata, C Emoto - European journal of medicinal …, 2012 - Elsevier
… Thus, 1-benzyl-4-piperidone 8 was coupled with Grignard reagent, 4-fluoro-2-methylphenylmagnesium bromide generated from 1-bromo-4-fluoro-2-methylbenzene in situ, and then …
Number of citations: 6 www.sciencedirect.com
J Shirai, H Sugiyama, S Morimoto, H Maezaki… - Bioorganic & medicinal …, 2012 - Elsevier
The synthesis and biological evaluation of a series of novel 3-phenylpiperidine-4-carboxamide derivatives are described. These compounds are generated by hybridization of the …
Number of citations: 1 www.sciencedirect.com
W Zhao - 2023 - books.google.com
This fully updated second edition reflects the significant changes in process chemistry since the first edition and includes more common process issues such as safety, cost, robustness, …
Number of citations: 11 books.google.com
DW Laorenza - 2023 - dspace.mit.edu
The inherent atomistic precision of synthetic chemistry enables bottom-up structural control over quantum bits, or qubits, for quantum information science. While molecular platforms may …
Number of citations: 0 dspace.mit.edu
GV Fazakerley - 1971 - spiral.imperial.ac.uk
A variety of Grignard reagents have been studied by proton magnetic resonance over a wide range of temperatures in a variety of ethers. At the lowest temperatures, alkyl or aryl …
Number of citations: 2 spiral.imperial.ac.uk
I Rec - Drugs of the Future, 2008
Number of citations: 0

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